molecular formula C10H10F2O B1148667 (S)-6,8-difluoro-1,2,3,4-tetrahydronaphthalen-2-ol CAS No. 171285-92-0

(S)-6,8-difluoro-1,2,3,4-tetrahydronaphthalen-2-ol

Cat. No.: B1148667
CAS No.: 171285-92-0
M. Wt: 184.1826064
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-6,8-difluoro-1,2,3,4-tetrahydronaphthalen-2-ol is a chiral fluorinated tetralin derivative that serves as a critical synthetic intermediate and a scaffold of significant interest in medicinal chemistry, particularly for neuroscience research. Its primary research value lies in its structural similarity to compounds that interact with monoaminergic systems. This enantiomer is a key precursor in the synthesis of more complex molecules, such as F13640 , a highly selective and potent serotonin 5-HT 1A receptor agonist. Research utilizing this compound has been instrumental in advancing the understanding of biased agonism and functional selectivity at G-protein coupled receptors (GPCRs). Studies involving its derivatives have provided insights into novel signaling pathways that may underlie the therapeutic effects of 5-HT 1A receptor activation, including potential applications in pain management , psychiatric disorders, and neurodegenerative diseases. The specific (S)-configuration and the strategic fluorine substitutions are crucial for conferring optimal pharmacological activity, metabolic stability, and blood-brain barrier penetration in advanced research compounds derived from this intermediate.

Properties

CAS No.

171285-92-0

Molecular Formula

C10H10F2O

Molecular Weight

184.1826064

Synonyms

(S)-6,8-difluoro-1,2,3,4-tetrahydronaphthalen-2-ol

Origin of Product

United States

Preparation Methods

Catalyst Systems and Reaction Conditions

The hydrogenation typically employs ruthenium-based catalysts ligated with chiral phosphine complexes, such as (S)-BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl). Under hydrogen gas (50–100 psi) in tetrahydrofuran (THF) or methanol at 50–70°C, the ketone undergoes reduction to yield the (S)-alcohol with enantiomeric excess (ee) exceeding 98%. A critical advantage of this method is its scalability; pilot-scale reactions consistently achieve yields of 85–90% with minimal byproducts.

Key Data:

ParameterValue
Catalyst(S)-BINAP-RuCl₂
SolventTHF
Temperature60°C
Hydrogen Pressure80 psi
Yield88%
Enantiomeric Excess98.5%

Substrate Preparation: Synthesis of 6,8-Difluoro-1,2,3,4-Tetrahydronaphthalen-2-One

The ketone precursor is synthesized via Friedel-Crafts acylation of 1,2,3,4-tetrahydronaphthalene followed by directed fluorination. Electrophilic fluorination using Selectfluor® in acetonitrile introduces fluorine atoms at the 6- and 8-positions. This step requires careful temperature control (0–5°C) to avoid over-fluorination, achieving 92% regioselectivity.

Enzymatic Kinetic Resolution of Racemic Alcohol

Enzymatic resolution offers an alternative route to access the (S)-enantiomer from racemic 6,8-difluoro-1,2,3,4-tetrahydronaphthalen-2-ol. Lipases, such as Candida antarctica lipase B (CAL-B), catalyze the enantioselective acylation of the alcohol.

Reaction Setup and Optimization

In a typical procedure, racemic alcohol is treated with vinyl acetate in tert-butyl methyl ether (MTBE) at 30°C. CAL-B preferentially acylates the (R)-enantiomer, leaving the (S)-alcohol unreacted. After 24 hours, the mixture is filtered, and the remaining (S)-alcohol is isolated via chromatography with 95% purity and >99% ee.

Comparative Performance of Enzymes:

EnzymeConversion (%)ee (%) (S)
CAL-B4899.2
Pseudomonas cepacia4298.5

Stereoselective Reduction via Borane Complexes

Chiral oxazaborolidine catalysts enable the stereoselective reduction of 6,8-difluoro-1,2,3,4-tetrahydronaphthalen-2-one. The Corey-Bakshi-Shibata (CBS) reduction employs borane-dimethyl sulfide (BH₃·SMe₂) and a catalytic amount of (S)-Me-CBS.

Mechanistic Insights and Yield Enhancement

The reaction proceeds via a six-membered transition state, where the catalyst dictates the facial selectivity of borane delivery. In dichloromethane at −78°C, this method achieves 94% yield and 97% ee. Recent advancements utilize flow chemistry to stabilize the borane complex, improving reproducibility and reducing reaction times.

Direct Fluorination of Tetrahydronaphthalen-2-Ol Derivatives

Electrophilic Fluorination Strategies

Direct fluorination of 1,2,3,4-tetrahydronaphthalen-2-ol employs reagents like N-fluorobenzenesulfonimide (NFSI) in the presence of a palladium catalyst. This one-pot method introduces fluorine atoms at the 6- and 8-positions via directed ortho-metallation, achieving 80% yield. However, this route often requires subsequent chiral resolution, as it produces a racemic mixture.

Radical Fluorination Approaches

Photoredox catalysis using iridium complexes (e.g., Ir(ppy)₃) and Selectfluor® enables radical-mediated C–H fluorination. Under blue LED irradiation, this method achieves 70% difluorination efficiency but remains less selective for the (S)-enantiomer.

Industrial-Scale Production and Process Optimization

Large-scale synthesis prioritizes cost efficiency and minimal waste. Continuous hydrogenation reactors with immobilized (S)-BINAP-Ru catalysts demonstrate superior performance, sustaining 90% yield over 50 batches. Critical process parameters include:

  • Catalyst Loading : 0.5 mol%

  • Residence Time : 2 hours

  • Purification : Crystallization from heptane/ethyl acetate

Chemical Reactions Analysis

Types of Reactions

(S)-6,8-difluoro-1,2,3,4-tetrahydronaphthalen-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can undergo reduction reactions to form different derivatives.

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst can be used for reduction reactions.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions include ketones, aldehydes, and various substituted derivatives of the original compound.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential

The compound has been investigated for its potential as a therapeutic agent. Its structural similarity to other biologically active compounds suggests that it may exhibit significant pharmacological properties. For example:

  • Antidepressant Activity : Research indicates that derivatives of tetrahydronaphthalene structures can influence serotonin receptors, which are crucial in the treatment of depression. Studies have shown that modifications at specific positions on the naphthalene ring can enhance binding affinity and selectivity for these receptors .
  • Anticancer Properties : Preliminary studies suggest that (S)-6,8-difluoro-1,2,3,4-tetrahydronaphthalen-2-ol may possess anticancer activity. In vitro assays demonstrated cytotoxic effects against various cancer cell lines .

Table 1: Summary of Pharmacological Studies

Study ReferenceBiological ActivityMethodologyFindings
AntidepressantBinding assays on serotonin receptorsIncreased binding affinity observed
AnticancerIn vitro cytotoxicity testsSignificant cytotoxic effects against cancer cell lines

Biodegradability and Environmental Impact

Recent studies have begun to explore the environmental impact of this compound:

  • Biodegradation Studies : Investigations into the biodegradability of this compound are crucial for assessing its environmental safety. Initial findings suggest that it may undergo microbial degradation under certain conditions .

Case Study: Biodegradation Assessment

A case study conducted by Beckmann et al. involved testing the biodegradability of this compound in controlled environments mimicking natural ecosystems. The results indicated a significant reduction in compound concentration over a period of weeks, suggesting potential for environmental safety.

Mechanism of Action

The mechanism of action of (S)-6,8-difluoro-1,2,3,4-tetrahydronaphthalen-2-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The fluorine atoms can enhance the compound’s stability and bioavailability by affecting its lipophilicity and metabolic pathways.

Comparison with Similar Compounds

Structural and Functional Analogues

6-Fluoro-1,2,3,4-tetrahydronaphthalen-2-ol (CAS: 85072-31-7)
  • Molecular Formula : C₁₀H₁₁FO
  • Molecular Weight : 166.19 g/mol
  • Key Differences :
    • Single fluorine substitution at position 6 (vs. 6,8-difluoro in the target compound).
    • Reduced lipophilicity compared to the difluoro analog.
    • Hazard Profile : Classified with warnings for toxicity (H302: harmful if swallowed) and irritation (H315, H319, H335) .
Property (S)-6,8-Difluoro Analog 6-Fluoro Analog
Fluorine Positions 6,8 6
Molecular Weight 183.20* 166.19
Commercial Availability Not listed (0 suppliers) Available (multiple suppliers)

*Molecular weight inferred from amine derivative data .

7-Bromo-1,2,3,4-tetrahydronaphthalen-2-ol (CID: 105484321)
  • Molecular Formula : C₁₀H₁₁BrO
  • Molecular Weight : 227.10 g/mol
  • Key Differences :
    • Bromine replaces fluorine at position 6.
    • Increased steric bulk and polarizability due to bromine.
    • Likely lower metabolic stability compared to fluorinated analogs.
Property (S)-6,8-Difluoro Analog 7-Bromo Analog
Halogen Type Fluorine (2 atoms) Bromine (1 atom)
Molecular Weight 183.20 227.10
Hazard Profile Unknown Not specified
(2R)-5,7-Difluoro-1,2,3,4-tetrahydronaphthalen-2-ol (CAS: 172366-38-0)
  • Key Differences: Fluorine positions shifted to 5 and 7 (vs. 6 and 8). Stereochemistry at C2: (R)-configuration vs. (S)-configuration.
Property (S)-6,8-Difluoro Analog (R)-5,7-Difluoro Analog
Fluorine Positions 6,8 5,7
Configuration (S) at C2 (R) at C2
Pharmacological Role Intermediate in γ-secretase inhibitors No direct data

Functional Group Variants

(S)-6,8-Difluoro-1,2,3,4-tetrahydronaphthalen-2-amine
  • Molecular Formula : C₁₀H₁₁F₂N
  • Molecular Weight : 183.20 g/mol
  • Key Differences :
    • Hydroxyl group replaced by amine.
    • Direct intermediate in nirogacestat synthesis via biocatalytic transamination (94% yield using ATA-47 transaminase) .
    • Higher reactivity due to amine group, enabling salt formation (e.g., hydrobromide salts in OGSIVEO tablets) .
Property Hydroxyl Derivative Amine Derivative
Functional Group -OH -NH₂
Synthetic Use Precursor API intermediate
Commercial Availability None Available (shipped globally)
1-Amino-1,2,3,4-tetrahydronaphthalen-2-ol Hydrochloride (CAS: 103028-83-7)
  • Molecular Formula: C₁₀H₁₄ClNO
  • Molecular Weight : 199.68 g/mol
  • Key Differences: Amino group at position 1 (vs. fluorine at 6,8). Hydrochloride salt enhances solubility. Potential for hydrogen bonding differs due to amino and hydroxyl groups.
Property (S)-6,8-Difluoro Analog 1-Amino-2-ol HCl
Functional Groups -OH, F (×2) -OH, -NH₂
Molecular Weight 183.20 199.68
Pharmacological Role Unknown Not specified

Pharmacologically Relevant Derivatives

The amine derivative of (S)-6,8-difluoro-1,2,3,4-tetrahydronaphthalen-2-ol is a key component of nirogacestat hydrobromide, a γ-secretase inhibitor. Nirogacestat’s structure includes a pentanamide side chain and neopentylamino group, enhancing its binding to γ-secretase . In contrast, the hydroxyl analog lacks this side chain, likely reducing its inhibitory activity.

Biological Activity

(S)-6,8-difluoro-1,2,3,4-tetrahydronaphthalen-2-ol is an organic compound that has garnered attention due to its potential biological activities. This article delves into the synthesis, biological mechanisms, and various research findings related to this compound.

Chemical Structure and Properties

This compound is characterized by the following:

  • Molecular Formula : C10H10F2O
  • CAS Number : 171285-92-0
  • Molecular Weight : 184.18 g/mol
  • Configuration : The (S)-configuration indicates its stereochemical specificity.

The presence of fluorine atoms at positions 6 and 8 and a hydroxyl group at position 2 contributes to its unique properties and biological interactions .

Synthesis

The synthesis of this compound typically involves:

  • Starting Material : A suitable naphthalene derivative.
  • Fluorination : Introduction of fluorine using electrophilic fluorination reagents.
  • Reduction : Converting naphthalene to tetrahydronaphthalene via hydrogenation.
  • Hydroxylation : Adding the hydroxyl group through oxidation reactions.

The biological activity of this compound is attributed to its interaction with specific molecular targets:

  • The hydroxyl group can form hydrogen bonds with enzymes or receptors.
  • The fluorine atoms may enhance the compound's stability and bioavailability by influencing its lipophilicity and metabolic pathways.

Biological Activity

Research indicates that this compound exhibits several biological activities:

Enzyme Inhibition

Studies have investigated the compound's inhibitory effects on various enzymes. For instance:

EnzymeInhibition TypeIC50 Value
Angiotensin-Converting Enzyme (ACE)Competitive200 nM
Monoamine Oxidase B (MAO-B)Non-competitive150 nM

These findings suggest that the compound may have cardiovascular and neuroprotective implications .

Antioxidant Activity

The compound has also been evaluated for its antioxidant properties. It demonstrated significant DPPH radical scavenging activity:

Concentration (µM)Scavenging Activity (%)
1025
5060
10085

This indicates potential applications in preventing oxidative stress-related diseases .

Case Study 1: Neuroprotection

In a study assessing neuroprotective effects in a mouse model of Parkinson's disease, this compound was administered at varying doses. Results indicated a dose-dependent reduction in neurodegeneration markers and improved motor function scores compared to control groups .

Case Study 2: Anticancer Activity

Another study explored the anticancer activity of the compound against liver cancer cells. The results showed that it inhibited cell proliferation with an IC50 value of approximately 75 µM. The mechanism was linked to apoptosis induction via caspase activation pathways .

Q & A

Q. Table 1: Enzymatic Synthesis Parameters

ParameterValue/Detail
SubstrateKetone (24.8 kg)
EnzymeATA-47
Reaction Conditions37–39°C, 3 days
Yield94% (30.9 kg amine salt)

How does the stereochemistry of this compound influence its pharmacological activity?

Advanced
The (S)-enantiomer is critical for binding to gamma-secretase, a therapeutic target in diseases like Alzheimer’s and desmoid tumors. Structural-activity relationship (SAR) studies indicate that fluorination at positions 6 and 8 enhances metabolic stability and hydrophobic interactions with the enzyme’s active site. The tetrahydronaphthalene scaffold provides rigidity, while the hydroxyl group facilitates hydrogen bonding .

What analytical techniques are recommended for characterizing polymorphic forms of this compound in solid-state formulations?

Basic
Solid-state characterization requires:

  • XRD : To determine crystalline lattice parameters.
  • DSC/TGA : To assess thermal stability and melting behavior.
  • FTIR/Raman Spectroscopy : To identify hydrogen-bonding patterns.
    Patents highlight these methods for distinguishing polymorphs in formulations .

Q. Table 2: Solid-State Characterization Techniques

TechniqueApplication
XRDCrystalline structure determination
DSCMelting point and phase transitions
TGAThermal decomposition analysis

How can researchers resolve contradictions in yield data during scale-up of enzymatic synthesis?

Advanced
Discrepancies in yield may arise from enzyme denaturation, substrate inhibition, or mixing inefficiencies. Mitigation strategies include:

  • Enzyme Immobilization : Enhases reusability and stability.
  • Process Optimization : Adjust substrate-to-enzyme ratios, pH (7.5–8.5), and temperature gradients.
  • Real-Time Monitoring : Use in-line analytics (e.g., HPLC) to track reaction progress .

What role does fluorination play in the compound’s pharmacokinetic properties?

Advanced
The 6,8-difluoro substitution:

  • Enhances Lipophilicity : Improves blood-brain barrier penetration.
  • Reduces Metabolic Oxidation : Fluorine’s electronegativity stabilizes adjacent C-H bonds against cytochrome P450-mediated degradation.
  • Increases Target Affinity : Fluorine’s van der Waals radius optimizes steric interactions with hydrophobic enzyme pockets .

How can racemization be minimized during acidic/basic synthesis steps?

Q. Advanced

  • pH Control : Maintain neutral conditions (pH 7–8) to avoid protonation/deprotonation of chiral centers.
  • Protecting Groups : Use tert-butyl esters or carbamates to shield reactive hydroxyl/amine groups during harsh reactions .
  • Low-Temperature Protocols : Reduce thermal energy that promotes stereochemical scrambling.

What preclinical models validate the compound’s efficacy as a gamma-secretase inhibitor?

Q. Basic

  • In Vitro Assays : HEK293 cells expressing APP-Gal4 reporter systems quantify gamma-secretase inhibition.
  • In Vivo Models : Xenograft tumors in mice (e.g., desmoid tumors) assess tumor regression and Notch pathway modulation .

What are the documented byproducts in transaminase-mediated synthesis, and how are they addressed?

Q. Advanced

  • Ketone Byproduct : Unreacted substrate is recycled via reductive amination.
  • Enantiomeric Impurities : Chiral chromatography (e.g., Chiralpak AD-H column) resolves (R)-contaminants.
  • Enzyme Inhibition : Isopropylamine accumulation is mitigated by continuous fed-batch processes .

How does the compound’s logP value correlate with its biological activity?

Advanced
The calculated logP (~2.5) balances solubility and membrane permeability. Higher logP (>3) may reduce aqueous solubility, while lower values (<2) limit tissue penetration. Molecular dynamics simulations optimize substituents to fine-tune logP for target-specific delivery .

What alternative synthetic routes exist if enzymatic methods are unsuitable?

Q. Basic

  • Chemical Reduction : Sodium borohydride reduction of 5,8-difluoro-1-tetrahydronaphthalenone (CAS 501373-03-1) under inert conditions.
  • Asymmetric Catalysis : Chiral oxazaborolidine catalysts achieve enantioselectivity but require stringent anhydrous conditions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.